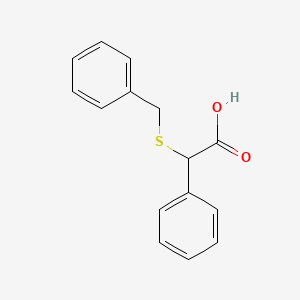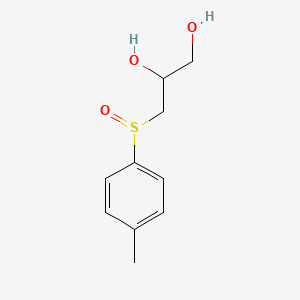
3-(4-Methylphenyl)sulfinylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)sulfinylpropane-1,2-diol: is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfinyl group attached to a propane-1,2-diol backbone, with a 4-methylphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)sulfinylpropane-1,2-diol typically involves the reaction of 4-methylphenylsulfinyl chloride with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 3-(4-Methylphenyl)sulfonylpropane-1,2-diol.
Reduction: 3-(4-Methylphenyl)sulfanylpropane-1,2-diol.
Substitution: Derivatives with substituted hydroxyl groups.
Scientific Research Applications
Chemistry: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of sulfinyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that leverage the unique properties of the sulfinyl and hydroxyl groups. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)sulfinylpropane-1,2-diol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
3-(4-Methylphenyl)sulfanylpropane-1,2-diol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
3-(4-Methylphenyl)sulfonylpropane-1,2-diol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(4-Methylphenyl)propane-1,2-diol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
50921-26-1 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfinylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O3S/c1-8-2-4-10(5-3-8)14(13)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
GYHRFMSNGANWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


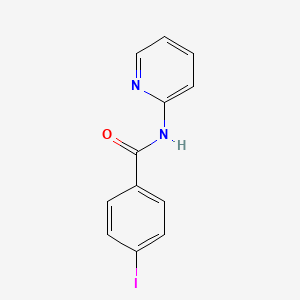

![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
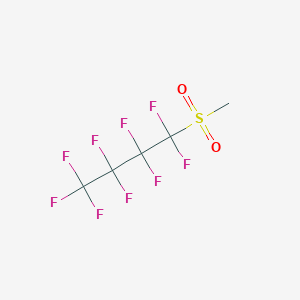
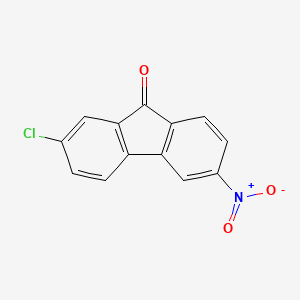
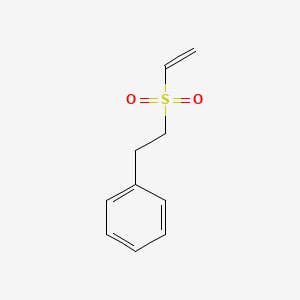

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
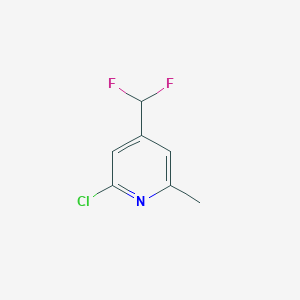
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
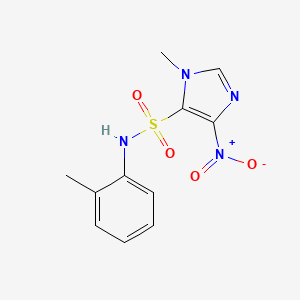
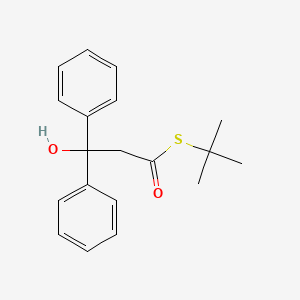
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
